molecular formula C27H28FN3O3S B11342167 N-(9-ethyl-9H-carbazol-3-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(9-ethyl-9H-carbazol-3-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11342167
M. Wt: 493.6 g/mol
InChI Key: BXDUXDQALQVQDI-UHFFFAOYSA-N
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Description

N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions Subsequent steps involve the attachment of the piperidine ring and the sulfonyl group

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-ethyl-9H-carbazol-3-yl)-2,4,6-trimethylbenzamide
  • Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]

Uniqueness

N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of structural features, including the carbazole core, the piperidine ring, and the sulfonyl and fluorophenyl groups

Properties

Molecular Formula

C27H28FN3O3S

Molecular Weight

493.6 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C27H28FN3O3S/c1-2-31-25-10-6-4-8-22(25)23-17-21(11-12-26(23)31)29-27(32)19-13-15-30(16-14-19)35(33,34)18-20-7-3-5-9-24(20)28/h3-12,17,19H,2,13-16,18H2,1H3,(H,29,32)

InChI Key

BXDUXDQALQVQDI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4F)C5=CC=CC=C51

Origin of Product

United States

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